Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [, ]. This classification denotes its design to overcome resistance mechanisms developed against earlier generations of EGFR-TKIs []. Specifically, Nazartinib demonstrates potent inhibition against EGFR harboring activating mutations, including exon 19 deletions (Del19), L858R, and the T790M resistance mutation [, , , ].
Synthesis Analysis
A detailed synthesis protocol for Nazartinib is presented in the publication titled "Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Ce" []. This paper outlines the step-by-step chemical transformations and optimization processes involved in the synthesis of Nazartinib.
Molecular Structure Analysis
The molecular structure of Nazartinib has been investigated through molecular docking studies to understand its binding interactions with EGFR []. These studies revealed key structural features contributing to its selectivity for mutant EGFR, particularly its interaction with the cysteine residue at position 797 (Cys797), leading to covalent modification and irreversible inhibition [].
Chemical Reactions Analysis
The primary chemical reaction involving Nazartinib is its covalent modification of the Cys797 residue within the ATP-binding pocket of mutant EGFR []. This irreversible reaction distinguishes it from reversible first- and second-generation EGFR-TKIs []. Further analysis of Nazartinib's metabolism identified an unexpected bioactivation site on the molecule, leading to the formation of reactive iminium intermediates []. This discovery highlights the importance of characterizing reactive metabolite formation during drug development.
Mechanism of Action
Nazartinib exerts its effect by irreversibly binding to and inhibiting the tyrosine kinase activity of mutant EGFR [, , ]. By blocking the catalytic activity of EGFR, Nazartinib prevents the downstream signaling cascade responsible for tumor cell proliferation and survival []. Importantly, Nazartinib demonstrates selectivity for EGFR containing activating mutations, including Del19, L858R, and T790M, while sparing wild-type EGFR [, , ]. This selectivity profile contributes to its potentially improved therapeutic window compared to non-selective EGFR inhibitors [].
Applications
The primary application of Nazartinib in scientific research is as a tool for investigating EGFR-driven malignancies, particularly non-small cell lung cancer (NSCLC) [, , , , , , , , , , , , ]. Preclinical studies demonstrated its efficacy against NSCLC cell lines and patient-derived xenograft models harboring various EGFR mutations, including Del19, L858R, T790M, and some exon 20 insertions [, , , , , ].
Furthermore, Nazartinib serves as a valuable tool to explore combination therapies for overcoming resistance mechanisms in EGFR-mutant NSCLC [, , , ]. Studies explored its synergy with MEK inhibitors, such as Trametinib, to block feedback activation of the MAPK pathway and enhance efficacy [, ]. Additionally, combining Nazartinib with the CDK4/6 inhibitor Ribociclib showed promising results in patient-derived xenografts, highlighting its potential in combinatorial treatment strategies [].
Future Directions
Optimizing Treatment Strategies: Further investigations are needed to refine its clinical application, including optimal dosing schedules, patient selection criteria, and combination strategies to maximize efficacy and manage resistance [, , , , , , ].
Overcoming Resistance Mechanisms: Understanding and addressing the development of resistance to Nazartinib, including tertiary EGFR mutations, bypass pathway activation, and histological transformations, will be crucial for improving long-term treatment outcomes [].
Exploring Applications in Other Cancer Types: Given its potent inhibition of mutant EGFR, investigating the therapeutic potential of Nazartinib in other cancer types driven by EGFR mutations, such as glioblastoma and colorectal cancer, holds promise [].
Related Compounds
Osimertinib
Compound Description: Osimertinib is a third-generation, irreversible EGFR-TKI. It demonstrates efficacy against EGFR-mutated NSCLC, including tumors harboring the T790M resistance mutation. [, , , , ] Osimertinib received full FDA approval in March 2017 for targeting the EGFR T790M resistance mutation and as first-line therapy for EGFR-mutated NSCLC. []
Relevance: Osimertinib is frequently compared to Nazartinib in research due to their shared target (EGFR) and their development as third-generation EGFR-TKIs. [, , , , ] Studies have explored their comparative efficacy against different EGFR mutations, revealing both similarities and differences in their activity profiles. []
Erlotinib
Compound Description: Erlotinib is a first-generation EGFR-TKI used in the treatment of EGFR-mutated NSCLC. [, , , ]
Relevance: Erlotinib, as a first-generation EGFR-TKI, provides a point of comparison for understanding the advancements offered by later-generation inhibitors like Nazartinib. Studies frequently include Erlotinib as a reference compound to highlight the improved efficacy and resistance profiles of newer agents. [, , ]
Afatinib
Compound Description: Afatinib is a second-generation, irreversible EGFR-TKI that targets both wild-type and mutated EGFR, including exon 19 deletions and the L858R mutation. [, , , , ] Afatinib has shown significant efficacy against certain less common EGFR mutations, including G719X and L861Q. []
Relevance: Afatinib, being a second-generation EGFR-TKI, serves as a benchmark against which the efficacy and safety of Nazartinib can be compared. [, , ] Studies have explored their respective activity profiles against various EGFR mutations, providing insights into their potential advantages and limitations. []
Gefitinib
Compound Description: Gefitinib is a first-generation EGFR-TKI used for treating EGFR-mutated NSCLC. [, , ] Similar to Erlotinib, Gefitinib serves as a reference point in research evaluating the efficacy and resistance profiles of newer EGFR-TKIs. [, , ]
Relevance: Gefitinib represents an earlier generation of EGFR-TKIs, and its inclusion in studies alongside Nazartinib allows for a comparative analysis of their activity and potential clinical benefits in EGFR-mutated NSCLC. [, ]
Dacomitinib
Compound Description: Dacomitinib is a second-generation, irreversible EGFR-TKI that targets both wild-type and mutated forms of EGFR. [, ] It is currently under investigation for its efficacy in EGFR-mutated NSCLC. [, ]
Relevance: Dacomitinib, as a second-generation EGFR-TKI, is often included in studies alongside Nazartinib to compare their effectiveness against different EGFR mutations and assess their potential advantages and disadvantages. [, ]
Relevance: Rociletinib, as a third-generation EGFR-TKI, shares similarities with Nazartinib in its intended target and mechanism of action. [, , ] The comparison of these compounds highlights the complexities and challenges in developing effective and safe therapies for EGFR-mutated NSCLC. []
Olmutinib (HM61713)
Compound Description: Olmutinib (HM61713) is another third-generation EGFR-TKI under development for treating EGFR-mutated NSCLC, particularly those harboring the T790M resistance mutation. [, , ]
Relevance: Similar to other third-generation inhibitors, Olmutinib's inclusion in studies alongside Nazartinib helps in understanding the comparative efficacy and potential clinical utility of different agents within this class. [, , ]
Poziotinib
Compound Description: Poziotinib is an irreversible EGFR-TKI that demonstrates inhibitory activity against a broad range of EGFR mutations, including exon 20 insertions. [, , ]
Relevance: Poziotinib's ability to target exon 20 insertions, a subset of EGFR mutations often resistant to first- and second-generation EGFR-TKIs, makes it relevant to Nazartinib. [, , ] Studies comparing their activity profiles against these challenging mutations provide valuable insights for developing personalized treatment strategies. [, ]
AP32788/TAK-788
Compound Description: AP32788/TAK-788 is an irreversible EGFR-TKI specifically designed to target EGFR exon 20 insertions. [] Its high selectivity for these mutations makes it a potentially valuable therapeutic option for patients with NSCLC harboring these specific genetic alterations. []
Relevance: AP32788/TAK-788 shares a common target with Nazartinib, specifically EGFR exon 20 insertions. [] Research comparing their preclinical and clinical activity profiles against these mutations helps to determine the most effective treatment strategies for NSCLC patients. []
TAS6417
Compound Description: TAS6417 is an irreversible EGFR-TKI currently under investigation for its potential to inhibit EGFR exon 20 insertions. [] Its preclinical activity against these mutations makes it a promising candidate for further development as a targeted therapy for NSCLC. []
Relevance: Like Nazartinib, TAS6417 targets EGFR exon 20 insertions, a subset of EGFR mutations with limited treatment options. [] The exploration of both compounds in research contributes to the understanding and development of novel therapeutic strategies for NSCLC. []
Neratinib
Compound Description: Neratinib is an irreversible pan-ERBB inhibitor, meaning it targets multiple members of the ERBB family of receptor tyrosine kinases, including EGFR, HER2, and HER4. [] It is currently approved for treating certain types of breast cancer. []
Relevance: While not directly targeting the same EGFR mutations as Nazartinib, Neratinib's broad activity against the ERBB family makes it relevant in the context of understanding potential resistance mechanisms. [] The emergence of resistance through the activation of alternative pathways or cross-talk between different receptor tyrosine kinases is an important consideration in the development of targeted therapies. []
Trametinib
Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway. [, ] The MAPK pathway is frequently activated in cancer, and its inhibition represents a potential therapeutic strategy. [, ]
Relevance: Trametinib's relevance to Nazartinib stems from its potential use in combination therapies. [, ] Preclinical studies and clinical trials are investigating the combined effects of EGFR inhibition (using Nazartinib) and MEK inhibition (using Trametinib) in EGFR-mutated NSCLC, aiming to enhance efficacy and overcome resistance mechanisms. [, ]
Ribociclib (LEE011)
Compound Description: Ribociclib (LEE011) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [] It is currently approved, in combination with other therapies, for treating certain types of breast cancer. []
Relevance: Ribociclib's relevance to Nazartinib lies in its potential as a combination therapy partner. [] Preclinical studies have explored the synergistic effects of combining CDK4/6 inhibition (using Ribociclib) with EGFR inhibition (using Nazartinib) in various cancer models, including NSCLC, with promising results. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-(2-naphthalenyl)-3-[(phenylmethyl)-propan-2-ylamino]-1-propanone is a member of naphthalenes. ZM-39923 is a small molecule that inhibits Janus kinase and human tissue transglutaminase (TGM2).
ZMC2 is a potent iron chelator and antiproliferative agent which exhibits zinc metallochaperone activity and enhanced sensitivity in p53-R175H cell lines.